molecular formula C17H10F6N4 B11076745 5,5'-methanediylbis[2-(trifluoromethyl)-1H-benzimidazole]

5,5'-methanediylbis[2-(trifluoromethyl)-1H-benzimidazole]

Cat. No.: B11076745
M. Wt: 384.28 g/mol
InChI Key: IBUSPINQAQBUBG-UHFFFAOYSA-N
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Description

2-(TRIFLUOROMETHYL)-5-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]METHYL}-1H-1,3-BENZIMIDAZOLE is a complex organic compound featuring two trifluoromethyl groups and a benzimidazole core. The trifluoromethyl group is known for its significant role in enhancing the chemical and biological properties of compounds, making them valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through radical trifluoromethylation, which is a process that introduces the trifluoromethyl group into carbon-centered radical intermediates . The reaction conditions often require the use of specific catalysts and reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(TRIFLUOROMETHYL)-5-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]METHYL}-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds .

Scientific Research Applications

2-(TRIFLUOROMETHYL)-5-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]METHYL}-1H-1,3-BENZIMIDAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(TRIFLUOROMETHYL)-5-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]METHYL}-1H-1,3-BENZIMIDAZOLE involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups enhance the compound’s ability to interact with specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C17H10F6N4

Molecular Weight

384.28 g/mol

IUPAC Name

2-(trifluoromethyl)-6-[[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazole

InChI

InChI=1S/C17H10F6N4/c18-16(19,20)14-24-10-3-1-8(6-12(10)26-14)5-9-2-4-11-13(7-9)27-15(25-11)17(21,22)23/h1-4,6-7H,5H2,(H,24,26)(H,25,27)

InChI Key

IBUSPINQAQBUBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC3=CC4=C(C=C3)N=C(N4)C(F)(F)F)NC(=N2)C(F)(F)F

Origin of Product

United States

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